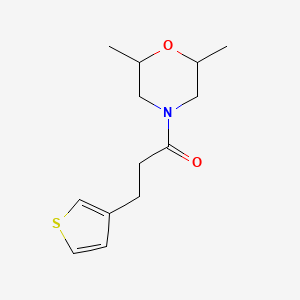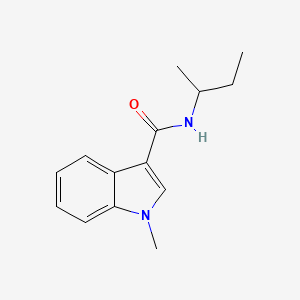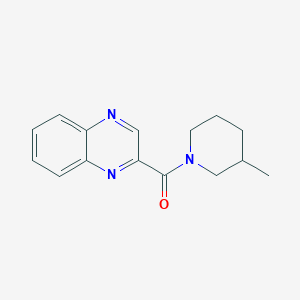![molecular formula C13H13FN2O2 B7515078 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound was first synthesized in 2014 and has since been the subject of numerous studies due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the development and progression of cancer. By blocking the activity of BTK, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to enhance the activity of other cancer therapies, including chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has shown promising results in preclinical studies, making it a potentially valuable therapeutic agent for the treatment of cancer. However, like all experimental drugs, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has limitations and challenges that need to be addressed. For example, the compound may have off-target effects that could lead to unwanted side effects or toxicity.
Orientations Futures
There are several potential future directions for research on 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. One area of interest is the development of combination therapies that include 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea and other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-furoyl chloride to produce 4-fluoro-2-furoylaniline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in the development and progression of cancer.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCQSSKQZDVFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)


![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)




